奈妥匹坦代谢物单羟基奈妥匹坦

描述

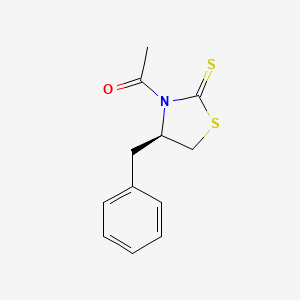

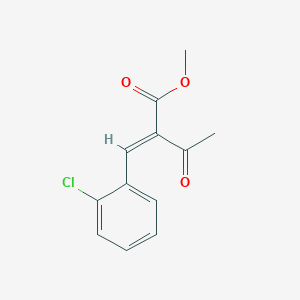

Monohydroxy Netupitant is the metabolite of Netupitant . It is a potent and selective neurokinin-1 receptor (NK1) receptor antagonist . It is achiral and orally active . The molecular formula is C30H32F6N4O2 and the molecular weight is 594.59 .

Synthesis Analysis

Netupitant is extensively metabolized to form three major metabolites: desmethyl derivative, N-oxide derivative, and OH-methyl derivative . Metabolism is primarily mediated by CYP3A4 and to a lesser extent by CYP2C9 and CYP2D6 .Molecular Structure Analysis

The molecular structure of Monohydroxy Netupitant is represented by the formula C30H32F6N4O2 . The molecular weight is 594.59 .Chemical Reactions Analysis

The oxidative metabolization pattern of netupitant was simulated using an electrochemically driven method . Most of the known enzyme-mediated reactions occurring in the liver (i.e., N-dealkylation, hydroxylation, and N-oxidation) were successfully mimicked by the electrolytic cell using a boron-doped diamond working electrode .Physical And Chemical Properties Analysis

Monohydroxy Netupitant is a solid powder . It is soluble at 10 mM in DMSO . It should be stored in a -20°C freezer .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of Monohydroxy Netupitant, also known as Netupitant metabolite Monohydroxy Netupitant, focusing on six unique applications:

Pharmacokinetics and Drug Metabolism Studies

Monohydroxy Netupitant is extensively used in pharmacokinetics to understand the absorption, distribution, metabolism, and excretion (ADME) of Netupitant. By studying this metabolite, researchers can gain insights into the metabolic pathways and the rate at which Netupitant is processed in the body. This information is crucial for optimizing dosage regimens and improving therapeutic efficacy .

Antiemetic Research

Netupitant, along with its metabolite Monohydroxy Netupitant, is primarily known for its antiemetic properties, particularly in preventing chemotherapy-induced nausea and vomiting (CINV). Research into Monohydroxy Netupitant helps in understanding its role and effectiveness in combination therapies, potentially leading to the development of more effective antiemetic protocols .

Receptor Binding Studies

Monohydroxy Netupitant is used in receptor binding studies to investigate its interaction with neurokinin-1 (NK1) receptors. These studies help in elucidating the binding affinity and mechanism of action of Netupitant and its metabolites, contributing to the development of targeted therapies for conditions like anxiety and depression .

Toxicology and Safety Assessment

In toxicology, Monohydroxy Netupitant is studied to assess the safety profile of Netupitant. By evaluating the toxicological effects of this metabolite, researchers can identify potential adverse effects and establish safety margins, ensuring that the drug is safe for human use .

Analytical Method Development

The development of analytical methods for the detection and quantification of Monohydroxy Netupitant in biological samples is another significant application. These methods are essential for monitoring drug levels in pharmacokinetic studies and ensuring compliance with regulatory standards .

Clinical Trials and Therapeutic Monitoring

Monohydroxy Netupitant is also involved in clinical trials to monitor its levels in patients undergoing treatment with Netupitant. This monitoring helps in understanding the drug’s pharmacodynamics and optimizing therapeutic outcomes. It also aids in identifying any variations in drug metabolism among different patient populations .

作用机制

Target of Action

Monohydroxy Netupitant, also known as the metabolite of Netupitant, is a highly selective antagonist of the Neurokinin 1 (NK1) receptor . The NK1 receptor is a G-protein coupled receptor located in the central and peripheral nervous system, which plays a crucial role in mediating pain perception, behavioral stress, and emesis .

Mode of Action

Monohydroxy Netupitant acts by competitively binding to and blocking the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P . This interaction prevents the activation of the NK1 receptor, which is primarily involved in the induction of vomiting .

Biochemical Pathways

The primary biochemical pathway affected by Monohydroxy Netupitant is the neurokinin pathway . By blocking the NK1 receptor, Monohydroxy Netupitant inhibits the binding of substance P, a key neurotransmitter in this pathway . Substance P is involved in various physiological processes, including pain perception and the stress response. By inhibiting its action, Monohydroxy Netupitant can effectively prevent chemotherapy-induced nausea and vomiting .

Result of Action

The primary result of Monohydroxy Netupitant’s action is the prevention of acute and delayed vomiting and nausea associated with cancer chemotherapy, including highly emetogenic chemotherapy . By blocking the NK1 receptor, Monohydroxy Netupitant inhibits the action of substance P, thereby preventing the induction of the vomiting reflex .

安全和危害

未来方向

Netupitant/palonosetron (NEPA; Akynzeo®), available in oral and intravenous (IV) formulations, is a fixed-dose combination of the neurokinin 1 (NK1) receptor antagonist netupitant (or the prodrug, fosnetupitant, in the IV formulation) and the second-generation serotonin 3 (5-HT3) receptor antagonist palonosetron . It is indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) in adults . In clinical trials, (fos)netupitant/palonosetron plus dexamethasone was associated with high complete response rates (no emesis and no rescue medication) in the acute, delayed and overall phases in patients receiving highly or moderately emetogenic chemotherapy, with efficacy maintained over multiple cycles . Both the oral and IV formulations of the drug combination are well tolerated . The fixed-dose combination is concordant with guideline recommendations and provides a simple and convenient option for prophylaxis against acute and delayed CINV in patients receiving highly or moderately emetogenic chemotherapy .

属性

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F6N4O2/c1-28(2,20-13-21(29(31,32)33)15-22(14-20)30(34,35)36)27(42)39(4)25-17-37-26(40-11-9-38(3)10-12-40)16-24(25)23-8-6-5-7-19(23)18-41/h5-8,13-17,41H,9-12,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGOZHKFGSQBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3166340.png)

![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B3166367.png)

![9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-](/img/structure/B3166373.png)

![4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3166399.png)